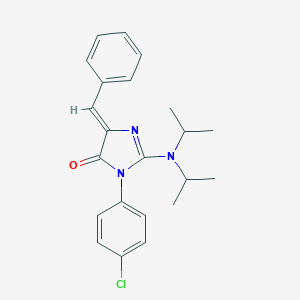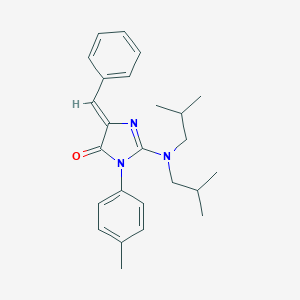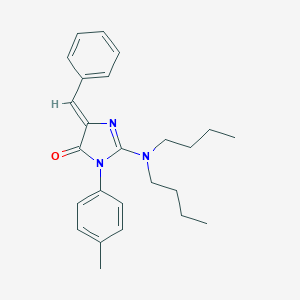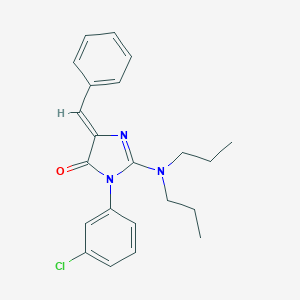![molecular formula C35H49NO2 B295986 2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline, also known as DDQ, is a fluorescent dye that has been widely used in scientific research. DDQ is a member of the quinoline family and has been found to have a variety of applications in various fields of research due to its unique properties.
Mechanism of Action
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline works by undergoing photo-induced electron transfer (PET) when exposed to light. This process results in a change in the fluorescence properties of this compound, which can be used to monitor biological processes. The PET process is highly dependent on the environment surrounding this compound, making it an ideal probe for studying biological systems.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is not known to have any significant biochemical or physiological effects. It has been used in numerous in vitro and in vivo studies without any reported adverse effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline in lab experiments include its high sensitivity, selectivity, and low toxicity. This compound is also relatively easy to synthesize and can be used in a variety of applications. However, the limitations of using this compound include its limited solubility in aqueous solutions, which can limit its use in certain biological systems.
Future Directions
There are numerous future directions for the use of 2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline in scientific research. One potential application is in the development of biosensors for the detection of biomolecules. This compound could also be used in the development of new fluorescent dyes with improved properties. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Synthesis Methods
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline can be synthesized through a two-step process. The first step involves the synthesis of 4-(dodecyloxy)benzaldehyde, which is then reacted with 8-hydroxyquinoline to produce this compound. This process has been well-established and has been used in numerous studies.
Scientific Research Applications
2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline has been extensively used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to investigate various biological processes, such as protein-protein interactions, enzyme kinetics, and cell signaling pathways. This compound has also been used in the development of biosensors and in drug discovery.
Properties
Molecular Formula |
C35H49NO2 |
|---|---|
Molecular Weight |
515.8 g/mol |
IUPAC Name |
2-[(Z)-2-(4-dodecoxyphenyl)ethenyl]-8-hexoxyquinoline |
InChI |
InChI=1S/C35H49NO2/c1-3-5-7-9-10-11-12-13-14-16-28-37-33-26-21-30(22-27-33)20-24-32-25-23-31-18-17-19-34(35(31)36-32)38-29-15-8-6-4-2/h17-27H,3-16,28-29H2,1-2H3/b24-20- |
InChI Key |
DUVGZEPKBSFNHK-GFMRDNFCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)/C=C\C2=NC3=C(C=CC=C3OCCCCCC)C=C2 |
SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCCCCCC)C=C2 |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCCCCCC)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
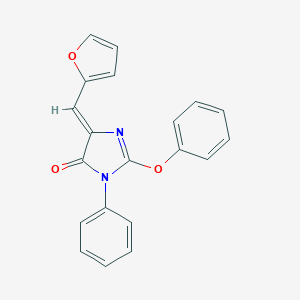

![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)



